molecular formula C16H19N3O4S2 B12509222 4-[4-(4-Methoxyphenyl)piperazin-1-ylsulfonyl]thiophene-2-carboxamide

4-[4-(4-Methoxyphenyl)piperazin-1-ylsulfonyl]thiophene-2-carboxamide

Cat. No.: B12509222
M. Wt: 381.5 g/mol
InChI Key: IARQYYFOFXXBBO-UHFFFAOYSA-N
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Description

4-[4-(4-Methoxyphenyl)piperazin-1-ylsulfonyl]thiophene-2-carboxamide is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Methoxyphenyl)piperazin-1-ylsulfonyl]thiophene-2-carboxamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methoxyphenylpiperazine with a sulfonyl chloride derivative to form the sulfonyl piperazine intermediate.

    Coupling with Thiophene: The sulfonyl piperazine intermediate is then coupled with a thiophene-2-carboxylic acid derivative under appropriate conditions to form the final product.

The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Methoxyphenyl)piperazin-1-ylsulfonyl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of the sulfonyl group can produce a sulfide.

Scientific Research Applications

4-[4-(4-Methoxyphenyl)piperazin-1-ylsulfonyl]thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the piperazine ring.

    Materials Science: The thiophene ring makes this compound a potential candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to its complex structure and functional groups.

Mechanism of Action

The mechanism of action of 4-[4-(4-Methoxyphenyl)piperazin-1-ylsulfonyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the sulfonyl and thiophene groups can modulate the compound’s binding affinity and specificity.

Molecular Targets and Pathways

    Neurotransmitter Receptors: The piperazine ring can bind to serotonin or dopamine receptors, influencing neurotransmission.

    Enzyme Inhibition: The sulfonyl group can act as a competitive inhibitor for certain enzymes, affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(4-Bromophenyl)piperazin-1-yl]thiophene-2-carboxamide: Similar structure but with a bromine atom instead of a methoxy group.

    2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazole: Contains a benzoimidazole ring instead of a thiophene ring.

Uniqueness

4-[4-(4-Methoxyphenyl)piperazin-1-ylsulfonyl]thiophene-2-carboxamide is unique due to the combination of its functional groups, which provide a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C16H19N3O4S2

Molecular Weight

381.5 g/mol

IUPAC Name

4-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide

InChI

InChI=1S/C16H19N3O4S2/c1-23-13-4-2-12(3-5-13)18-6-8-19(9-7-18)25(21,22)14-10-15(16(17)20)24-11-14/h2-5,10-11H,6-9H2,1H3,(H2,17,20)

InChI Key

IARQYYFOFXXBBO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CSC(=C3)C(=O)N

Origin of Product

United States

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